Cliotide T12
説明
特性
生物活性 |
Cancer cells |
|---|---|
配列 |
GIPCGESCVYIPCTVTALLGCSCKDKVCYKN |
製品の起源 |
United States |
類似化合物との比較
Table 1: Cytotoxic Activity (IC₅₀) of this compound and Related Cyclotides
This compound exhibits moderate cytotoxicity (IC₅₀ = 0.78 µM) compared to Cliotide T1 (IC₅₀ = 0.60 µM) and significantly outperforms Cliotide T2 (IC₅₀ = 8.00 µM). Its activity is comparable to Chassatide C (IC₅₀ = 1.00 µM) from Rubiaceae, highlighting conserved bioactivity across plant families .
Ecological and Evolutionary Context
The ubiquity of cliotides in all C. ternatea tissues contrasts with tissue-specific cyclotide expression in other plants. This widespread distribution suggests a broader defensive role in Fabaceae . Phylogenetically, cliotides form a distinct clade, supporting horizontal gene transfer or convergent evolution as drivers of cyclotide diversification in Fabaceae .
準備方法
Extraction of Cliotide T12 from Plant Material
Source Material : Fresh whole Clitoria ternatea plants (~1 kg) are used as the starting material, including all tissues such as leaves, stems, roots, flowers, seeds, and nodules where cliotides are prevalent.
-
- The plant material is homogenized with approximately 5 liters of water.
- The homogenate is incubated at 100 °C for 1 hour to extract heat-stable cysteine-rich peptides (CRPs), including cliotides.
- After incubation, the mixture is filtered to remove solid debris, yielding an aqueous extract enriched in CRPs.
Initial Purification: Flash Chromatography
- The aqueous extract is subjected to flash chromatography using a column packed with 150 g of C18 reversed-phase material.
- The column is washed with 20% ethanol to remove impurities.
- Elution is performed with 80% ethanol to obtain the CRP-enriched fraction containing cliotides including this compound.
High-Performance Liquid Chromatography (HPLC) Purification
-
- The CRP-enriched fraction is concentrated and loaded onto a preparative HPLC system equipped with a C18 Vydac column (250 × 21 mm).
- Elution is carried out at a flow rate of 8 ml/min with a linear gradient of 0–80% buffer B, where buffer B consists of 100% acetonitrile with 0.05% trifluoroacetic acid (TFA).
- UV detection is monitored at 220, 254, and 280 nm to track peptide elution.
Yield :
Chemical Modification: S-Reduction and S-Alkylation
- To analyze and confirm the disulfide connectivity and cysteine residues, this compound undergoes reduction and alkylation steps:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| S-Reduction | 20 μg peptide in 100 μl NH4HCO3 buffer (100 mM, pH 7.8) with 10 mM dithiothreitol (DTT), 1 h at 37 °C | Reduce disulfide bonds to free thiols |
| S-Alkylation | Addition of 2-fold excess iodoacetamide (IAA), 1 h at 37 °C | Alkylate free thiols to prevent re-oxidation |
| Alternative Alkylation | N-ethylmaleimide (NEM) at 50 mM, 15 min at 37 °C | Confirm number of cysteine residues via MALDI-TOF MS |
| Quenching & Purification | Immediate injection into C18 HPLC column | Stop reaction and purify modified peptides |
Structural and Functional Characterization
Summary Table of Preparation Steps for this compound
| Step | Description | Key Parameters | Outcome/Yield |
|---|---|---|---|
| Plant Material Collection | Whole Clitoria ternatea plant (~1 kg) | Includes all tissues | Raw material |
| Heat Extraction | Homogenization with water, 100 °C for 1 h | 5 L water, filtration | Aqueous extract with CRPs |
| Flash Chromatography | C18 column with 20% ethanol wash, 80% ethanol elution | 150 g C18, GRACE Davison | CRP-enriched fraction |
| Preparative HPLC | C18 Vydac column, 0–80% acetonitrile gradient | 8 ml/min flow, UV detection at 220/254/280 nm | Partially purified cliotides |
| Semi-preparative HPLC | Further purification with same gradient | 3 ml/min flow | Pure this compound |
| S-Reduction & Alkylation | DTT reduction, IAA or NEM alkylation | 37 °C incubation, MALDI-TOF MS analysis | Structural confirmation |
| Yield | Approximate recovery | ~70 mg per preparation | High yield |
Research Findings and Notes
- The preparation method emphasizes the heat stability of cliotides, allowing extraction via boiling water without peptide degradation.
- The combination of chromatographic techniques ensures high purity suitable for structural and functional studies.
- The chemical modification steps are critical for confirming the unique cystine knot topology and cyclic nature of this compound, which underpins its stability and bioactivity.
- The biosynthetic pathway involves a precursor protein with a chimeric structure, suggesting a novel evolutionary mechanism in Fabaceae cyclotides.
- These preparation protocols facilitate the exploration of this compound as a potential therapeutic agent due to its antimicrobial and cytotoxic properties.
Q & A
Q. How should interdisciplinary teams collaborate to address gaps in this compound’s pharmacological profiling?
- Answer : Establish roles using ’s collaboration guidelines:
- Biochemists: Validate peptide stability.
- Pharmacologists: Conduct ADMET (absorption, distribution, metabolism, excretion, toxicity) assays.
- Data Scientists: Develop machine learning models for toxicity prediction.
Document workflows in shared repositories to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
